Lead(II)tartrate

Description

Significance of Lead(II) Tartrate in Coordination Chemistry

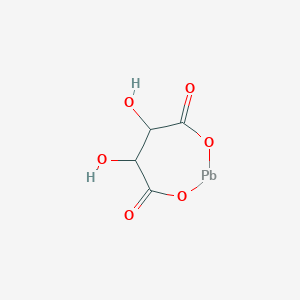

The significance of Lead(II) tartrate in coordination chemistry lies in its complex, three-dimensional polymeric structure. In the crystalline form, it is not a simple salt but a coordination polymer designated as poly[μ₄-tartrato-κ⁶O¹,O³:O¹′:O²,O⁴:O⁴′-lead]. nih.govnih.gov The structure is a three-dimensional framework where each lead(II) cation (Pb²⁺) is coordinated to eight oxygen atoms originating from five different tartrate anions. nih.govnih.gov Conversely, each tartrate anion acts as a bridging ligand, linking four separate Pb²⁺ cations. nih.govnih.gov

This intricate arrangement highlights the versatile coordination capabilities of both the lead(II) ion and the tartrate ligand. The tartrate anion utilizes its carboxylate and hydroxyl oxygen atoms to chelate and bridge the metal centers, creating a stable and robust network. The resulting framework is further stabilized by O—H⋯O hydrogen bonds that form between the hydroxyl groups of one tartrate anion and the carboxylate oxygen atoms of adjacent anions. nih.govnih.gov The study of this compound contributes to a deeper understanding of how polydentate ligands can be used to construct complex supramolecular architectures.

The coordination environment of the lead(II) ion in this structure is a key area of interest. The arrangement of the eight coordinating oxygen atoms around the central lead ion is complex and demonstrates the stereochemical influence of the lead(II) ion's 6s² lone pair of electrons, which can lead to irregular coordination geometries in its compounds.

Overview of Gel Growth Techniques for Sparingly Soluble Compounds

Crystal growth in gels is a particularly effective method for obtaining high-quality single crystals of compounds with low solubility, such as lead(II) tartrate. nih.govuu.nlias.ac.in Since tartrates are often sparingly soluble in water and can decompose before reaching their melting point, conventional high-temperature growth methods are unsuitable. asianpubs.orgasianpubs.org The gel method overcomes these challenges by providing a medium where the crystallization process is dominated by slow diffusion, while convection and sedimentation are suppressed. uu.nl This controlled environment limits the number of nucleation sites and slows the rate of crystal growth, which is conducive to forming larger, more perfect crystals. inflibnet.ac.in

The technique typically involves a chemical reaction between two soluble reactants that diffuse through a gel matrix to form an insoluble product. ias.ac.ininflibnet.ac.in The gel, commonly silica (B1680970) hydrogel, acts as a three-dimensional crucible that prevents rapid precipitation and allows for the controlled formation of the crystalline product. scribd.com

Several variations of the gel growth technique exist, with the most common being:

Single Diffusion (Test Tube) Method: In this setup, one reactant is incorporated into the gel itself. After the gel sets, a solution containing the second reactant is carefully poured on top. uu.nlinflibnet.ac.in The second reactant then slowly diffuses into the gel, reacting to form crystals within the gel matrix or at the gel-liquid interface. inflibnet.ac.inijsr.net

Double Diffusion (U-Tube) Method: This technique uses a U-shaped tube filled with a neutral gel. Solutions of the two reactants are then placed in the separate arms of the tube. inflibnet.ac.in The reactants diffuse towards each other through the gel, meeting in the middle to form crystals. inflibnet.ac.in

Hybrid Gel Growth: This is a more advanced setup where a solution-filled void is created within or under the gel. The gel acts as a diffusion barrier, but the crystals grow in a solution-filled space, which poses no resistance to their development. This is particularly useful for growing well-formed crystals of substances with poor crystallization pressure. mdpi.com

For lead(II) tartrate, a typical synthesis involves preparing a silica gel containing tartaric acid or a soluble tartrate salt. A solution of a soluble lead salt, such as lead acetate (B1210297) or lead nitrate, is then poured over the set gel. nih.govasianpubs.orgasianpubs.org Over a period of days to weeks, as the lead ions diffuse into the gel, colorless, block-like single crystals of lead(II) tartrate form. nih.govasianpubs.org

Common Gel Growth Setups

| Technique | Description | Typical Apparatus |

|---|---|---|

| Single Diffusion | One reactant is incorporated into the gel; the second reactant diffuses in from a supernatant solution. uu.nlinflibnet.ac.in | Test Tube |

| Double Diffusion | A neutral gel separates solutions of the two reactants, which diffuse towards each other. inflibnet.ac.in | U-Tube |

| Hybrid Gel Growth | The gel acts as a diffusion barrier, while crystals form in a solution-filled void, minimizing physical resistance to growth. mdpi.com | Modified Test Tube or U-Tube |

Historical Context of Lead(II) Tartrate Structural Investigations

The precise structural determination of lead(II) tartrate has been a subject of scientific investigation and refinement over several years.

2002: The crystal structure of lead(II) tartrate, [Pb(C₄H₄O₆)], was first solved and refined from laboratory X-ray powder diffraction data. The structure was reported to be in the orthorhombic space group P2₁2₁2₁. nih.gov

2010-2011: Subsequent studies on gel-grown lead(II) tartrate introduced conflicting findings. One report in 2010 suggested that the compound crystallizes as a dihydrate, while another in 2011 proposed a different space group, Pna2₁. nih.gov

2015: These discrepancies in the literature prompted a re-investigation of the crystal structure. Using single-crystal X-ray diffraction data from high-quality crystals grown via the gel method, the structure was redetermined. nih.govnih.gov This study confirmed the original findings of the 2002 powder diffraction study, establishing the space group as P2₁2₁2₁ with a much higher degree of precision and accuracy. nih.gov The redetermination definitively showed that water was not incorporated into the structure and that the alternative space group was incorrect. nih.govnih.gov

This timeline illustrates a common process in crystallography where initial findings from powder diffraction, which can sometimes be ambiguous, are later confirmed or corrected by more precise single-crystal diffraction studies. The disagreements and subsequent clarification underscore the importance of using high-quality single crystals, often obtainable for sparingly soluble compounds only through methods like gel growth. nih.gov

Comparison of Lead(II) Tartrate Crystallographic Data

| Parameter | 2002 Powder Diffraction Study | 2015 Single-Crystal Redetermination |

|---|---|---|

| Formula | [Pb(C₄H₄O₆)] | [Pb(C₄H₄O₆)]n |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 7.99482(3) | 7.9945(2) |

| b (Å) | 8.84525(4) | 8.8453(3) |

| c (Å) | 8.35318(4) | 8.3531(3) |

| Precision | Lower | Much Higher |

Current Research Trends and Unresolved Questions

Following the definitive structural elucidation in 2015, research on pure lead(II) tartrate has shifted from fundamental structural determination to other areas. The primary structure and composition are now well-established.

Current Research Trends:

Characterization of Physical Properties: While the crystal structure is known, detailed investigation into the physical properties of lead(II) tartrate is ongoing. Tartrate compounds as a family are known to exhibit interesting properties such as piezoelectricity and ferroelectricity, but these have not been extensively explored for the lead(II) analogue. asianpubs.org

Mixed-Metal Tartrate Systems: A significant trend involves the synthesis and characterization of mixed-metal tartrates containing lead, such as lead-cadmium or lead-cobalt tartrates. ijsr.netresearchgate.net Research in this area explores how the incorporation of a second metal ion affects the crystal structure, morphology, and physical properties of the resulting material. ijsr.net

Precursor for Nanomaterials: There is potential for using lead(II) tartrate as a precursor in the synthesis of lead-containing nanomaterials, such as lead oxide (PbO) nanoparticles. The controlled thermal decomposition of such metal-organic compounds can be a route to producing nanoparticles with specific sizes and morphologies.

Unresolved Questions:

Structure-Property Relationships: A key unresolved area is the direct correlation between the complex 3D coordination polymer structure of lead(II) tartrate and its macroscopic physical properties. A deeper understanding of these relationships could guide the design of new materials with specific functionalities.

Control of Crystal Morphology: While gel growth produces high-quality single crystals, achieving precise control over the size, shape, and morphology (e.g., dendritic vs. block-like crystals) remains a challenge. ijsr.net Further research into the influence of gel parameters (pH, density, temperature) and reactant concentrations on crystal habit is needed.

Potential Applications: The practical applications of pure lead(II) tartrate are not well-defined. While some older literature mentions its use as an anti-knocking additive in gasoline, this application is obsolete due to the phasing out of leaded fuels. researchgate.net Future research may explore novel applications based on its physical or chemical properties, though this is constrained by the environmental toxicity of lead compounds. researchgate.netmdpi.com

Structure

2D Structure

Properties

Molecular Formula |

C4H4O6Pb |

|---|---|

Molecular Weight |

355 g/mol |

IUPAC Name |

5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione |

InChI |

InChI=1S/C4H6O6.Pb/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |

InChI Key |

AYPZCTCULRIASE-UHFFFAOYSA-L |

Canonical SMILES |

C1(C(C(=O)O[Pb]OC1=O)O)O |

Origin of Product |

United States |

Synthesis and Crystal Growth Methodologies for Lead Ii Tartrate

Gel Growth Techniques for Crystalline Materials

Gel growth is a powerful technique for growing single crystals of sparingly soluble substances. The gel matrix suppresses convective currents and sedimentation, allowing for a diffusion-controlled environment where reactants can slowly intermix, leading to the formation of larger and more perfect crystals than those typically obtained from precipitation reactions in solution.

The single diffusion method is a commonly employed technique for the synthesis of Lead(II) tartrate crystals. In this method, one of the reactants is incorporated into the silica (B1680970) hydrogel, while the other reactant is carefully layered on top of the set gel as a supernatant solution. The ions from the supernatant then diffuse slowly into the gel, reacting with the ions within the gel to form the desired crystalline product.

A typical experimental setup involves the preparation of a silica gel by mixing a solution of sodium metasilicate with a solution of tartaric acid. The reaction is titrated until a specific pH is reached, and the resulting sol is allowed to set into a hydrogel within a crystallization vessel, such as a test tube. Once the gel has set and aged, an aqueous solution of a soluble lead salt, such as lead acetate (B1210297) or lead nitrate, is poured over the gel. The lead ions (Pb²⁺) then diffuse into the tartrate-rich gel, leading to the following reaction and the subsequent crystallization of Lead(II) tartrate:

(CH₃COO)₂Pb·3H₂O + C₄H₆O₆ → PbC₄H₄O₆·3H₂O + 2CH₃COOH

The crystals begin to appear below the gel-solution interface over a period of days to weeks and can be harvested after a sufficient growth period.

The quality, size, and morphology of the resulting Lead(II) tartrate crystals are highly dependent on several experimental parameters. Careful optimization of these parameters is crucial for obtaining high-quality single crystals.

For instance, in the growth of calcium tartrate crystals, well-defined single crystals are typically obtained in a pH range of 4.2 to 4.4. At higher pH values, the crystals may be less defined due to contamination with the silica gel. Conversely, for strontium tartrate, it has been observed that nucleation does not occur at pH values below 3. This suggests that an optimal pH window exists for the crystallization of metal tartrates in silica gel. For Lead(II) tartrate, a pH of 5.0-5.2 has been successfully used to grow crystals. It is inferred that significant deviations from this range would likely impact the crystal quality and yield.

Table 1: Influence of Gel pH on Tartrate Crystal Growth (Illustrative Data from Analogous Systems)

| pH of Gel | Observed Effect on Crystal Morphology and Yield (for Calcium/Strontium Tartrate) |

|---|---|

| < 3.0 | No nucleation observed for strontium tartrate. |

| 4.2 - 4.4 | Optimal range for well-developed single crystals of calcium tartrate. |

This table is based on data for calcium and strontium tartrate and serves as an illustration of the expected effects for Lead(II) tartrate.

The concentration of the precursor solutions directly impacts the supersaturation of the system, which in turn governs the nucleation density and the growth rate of the crystals. Higher concentrations of the supernatant lead salt solution generally lead to an increased nucleation density, resulting in a larger number of smaller crystals. Conversely, lower concentrations can promote the growth of fewer, larger crystals.

In studies on calcium tartrate, it was found that at a low supernatant concentration of 0.2 M, very few and small, ill-defined crystals were observed. As the concentration was increased, the quality and size of the crystals improved up to an optimal point. For the growth of good quality single crystals of calcium tartrate, a supernatant concentration of 1.0 M was found to be effective. A similar trend is expected for Lead(II) tartrate, where a balance must be struck between achieving sufficient supersaturation for nucleation and growth, without inducing rapid precipitation that leads to poor crystal quality.

Table 2: Effect of Supernatant Concentration on Tartrate Crystal Growth (Illustrative Data from Analogous Systems)

| Supernatant Concentration | Observed Effect on Crystal Morphology and Yield (for Calcium Tartrate) |

|---|---|

| 0.2 M | Few, small, and ill-defined crystals. |

| 1.0 M | Optimal for the growth of well-developed single crystals. |

This table is based on data for calcium tartrate and serves as an illustration of the expected effects for Lead(II) tartrate.

Gel aging is the period after the gel has set but before the supernatant solution is added. This step is crucial for the syneresis of the gel, a process where the gel network shrinks and expels some of the liquid phase. This results in a more uniform and mechanically stable gel with smaller pore sizes. Aging the gel for an appropriate amount of time can reduce the number of nucleation sites, which is conducive to the growth of larger single crystals.

For the growth of Lead(II) tartrate, a gel aging period of 24 hours has been successfully employed. Shorter aging times may result in a less stable gel and a higher density of nucleation sites, leading to a larger number of smaller crystals. Conversely, excessively long aging periods might lead to a significant reduction in pore size, which could overly restrict the diffusion of the lead ions and slow down the crystal growth process. Studies on other tartrate systems have shown that an aging period of two to three days is often optimal.

Table 3: Role of Gel Aging in Crystal Formation (General Observations)

| Gel Aging Period | Expected Effect on Crystal Formation |

|---|---|

| Short (e.g., < 12 hours) | Less stable gel, higher nucleation density, smaller crystals. |

| Optimal (e.g., 24-72 hours) | More stable gel, reduced nucleation sites, larger and better-quality crystals. |

The choice of precursor solutions is fundamental to the successful synthesis of Lead(II) tartrate crystals. The reactants must be sufficiently soluble to be introduced into the gel or as a supernatant, and they should not introduce interfering ions that could co-precipitate or inhibit crystal growth.

For the preparation of the silica hydrogel, the common precursors are an alkali metal silicate solution, such as sodium metasilicate (Na₂SiO₃·9H₂O), and an acid to induce gelation. For the synthesis of Lead(II) tartrate, tartaric acid (C₄H₆O₆) is the ideal choice as it also serves as the source of the tartrate anions.

For the supernatant solution, a soluble lead salt is required. Lead(II) acetate (Pb(CH₃COO)₂) and Lead(II) nitrate (Pb(NO₃)₂) are common choices due to their high solubility in water. The selection between these can sometimes influence the crystal morphology and purity, depending on the potential for incorporation of the counter-ions (acetate or nitrate) into the crystal lattice or their effect on the pH of the system at the gel-solution interface.

Table 4: Common Precursor Solutions for Lead(II) Tartrate Synthesis

| Component | Precursor Compound | Chemical Formula | Role in Synthesis |

|---|---|---|---|

| Gel Matrix | Sodium Metasilicate | Na₂SiO₃·9H₂O | Forms the silica hydrogel network. |

| Internal Reactant | Tartaric Acid | C₄H₆O₆ | Provides the tartrate ions and acts as the gelling agent. |

| External Reactant | Lead(II) Acetate | Pb(CH₃COO)₂ | Source of lead ions in the supernatant solution. |

Selection of Precursor Solutions

Lead Acetate as Supernatant Solution

The gel growth technique is a prominent method for synthesizing Lead(II) tartrate crystals, particularly when using lead acetate as the supernatant solution. asianpubs.orgasianpubs.org This method is advantageous for substances like lead tartrate that are sparingly soluble in water and may decompose at higher temperatures. asianpubs.orgasianpubs.org The process typically employs a single diffusion method within a silica gel medium. asianpubs.org

The synthesis involves creating a gelling mixture, for instance, by titrating a solution of sodium metasilicate with tartaric acid to achieve a specific pH, generally between 5.0 and 5.2. asianpubs.org This mixture is then allowed to set in glass tubes. After the gel has set and aged for a period, typically around 24 hours, the supernatant solution of lead acetate is carefully added on top of the gel. asianpubs.org The chemical reaction leading to the formation of Lead(II) tartrate is as follows:

(CH₃CO₂)₂Pb·3H₂O + C₄H₆O₆ → PbC₄H₄O₆·3H₂O + 2CH₃COOH asianpubs.org

Crystals begin to appear at the gel-solution interface within a couple of days, and larger crystals develop within the gel column over the course of a week. asianpubs.orgasianpubs.org The crystals can then be harvested after a month-long growth period. asianpubs.orgasianpubs.org Characterization of the resulting crystals is commonly performed using Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) to confirm their composition and crystalline nature. asianpubs.org

| Parameter | Value/Description | Source |

| Growth Method | Gel Growth (Single Diffusion) | asianpubs.org |

| Supernatant | Lead Acetate | asianpubs.org |

| Gel Medium | Silica Gel | asianpubs.org |

| Reactants | Sodium Metasilicate, Tartaric Acid | asianpubs.org |

| pH of Gel | 5.0 - 5.2 | asianpubs.org |

| Gel Setting Time | Approx. 48 hours | asianpubs.org |

| Gel Aging Time | 24 hours | asianpubs.org |

| Crystal Appearance | ~2 days at interface, ~1 week in column | asianpubs.orgasianpubs.org |

| Harvest Time | 1 month | asianpubs.orgasianpubs.org |

Lead Nitrate and Sodium Potassium Tartrate Systems

An alternative synthesis route for high-quality single crystals of Lead(II) tartrate involves the use of lead nitrate and sodium potassium tartrate within a gel medium. nih.gov This method has been successfully used to grow colorless, block-like single crystals, allowing for precise structural redetermination. nih.gov

The process involves a layered gel setup. An initial acidic gel layer is prepared, and once set, a second neutral gel layer is placed on top. nih.gov An aqueous solution containing both lead nitrate and sodium potassium tartrate is then poured over the neutral gel layer. nih.gov Over a period of approximately three weeks, single crystals of Lead(II) tartrate form within the gel. nih.gov This technique has been instrumental in clarifying inconsistencies in previously reported crystallographic data, confirming the space group as P2₁2₁2₁ and establishing that the structure is anhydrous. nih.govnih.gov In this crystal structure, each Pb²⁺ cation is coordinated to eight oxygen atoms from five different tartrate anions, and each tartrate anion links to four Pb²⁺ cations, creating a three-dimensional framework. nih.govnih.gov

| Parameter | Value/Description | Source |

| Growth Method | Gel Growth | nih.gov |

| Reactants | Lead Nitrate, Sodium Potassium Tartrate | nih.gov |

| Gel Setup | Layered (acidic and neutral layers) | nih.gov |

| Growth Time | 3 weeks | nih.gov |

| Crystal Morphology | Colorless, block-like | nih.gov |

| Crystal System | Orthorhombic | asianpubs.org |

| Space Group | P2₁2₁2₁ | nih.gov |

Morphological Evolution and Control

Formation and Transformation of Dendritic Structures into Single Crystals

The growth of Lead(II) tartrate, particularly in gel systems, often results in the formation of dendritic, or tree-like, structures. researchgate.netresearchgate.net This dendritic morphology is attributed to instabilities that occur during the diffusion-reaction process, especially when crystal growth proceeds rapidly in a single direction. researchgate.net These white, dendrite-form crystals are a common observation in gel-grown tartrates. researchgate.netresearchgate.net

The transformation from these initial dendritic or polycrystalline structures into more ordered single crystals can be understood through a model of aggregation and alignment. A proposed mechanism suggests that electrochemically reduced metal ions first form clusters of nanograins with polycrystalline features. researchgate.net The subsequent growth of a single crystal branch is then achieved through the alignment and attachment of these nanograins. researchgate.net While this model was developed observing lead dendrites in an electrochemical cell with lead nitrate, it provides a plausible pathway for the evolution from initial polycrystalline aggregates to a more stable single crystal form in other systems. researchgate.net This process of reorganization and coalescence of initial nanograins into a more defined crystalline structure is a key step in achieving larger, higher-quality crystals. mdpi.com

Synthesis of Mixed-Metal Tartrate Systems Incorporating Lead(II)

Lead-Iron Tartrate Crystal Growth

Mixed-metal crystals of lead-iron levo-tartrate have been successfully synthesized using the single diffusion gel growth technique in a silica hydrogel medium. allresearchjournal.comresearchgate.net This method yields long, white crystals that exhibit a dendritic morphology. researchgate.netallresearchjournal.com The synthesis involves preparing a silica hydrogel containing one of the reactants, and then adding a supernatant solution containing a mixture of lead and iron ions. researchgate.net

The resulting mixed crystals have been characterized to determine their composition and structure. Energy-dispersive X-ray analysis (EDAX) is used to estimate the metallic composition within the crystals, while powder X-ray diffraction (XRD) has suggested an orthorhombic nature for these mixed crystals. allresearchjournal.comresearchgate.net Further characterization by FTIR spectroscopy reveals the presence of functional groups typical of tartrate compounds. allresearchjournal.comresearchgate.net

| Parameter | Value/Description | Source |

| Growth Method | Single Diffusion Gel Growth | allresearchjournal.comresearchgate.net |

| Crystal System | Orthorhombic | allresearchjournal.comresearchgate.net |

| Crystal Morphology | Long, white, dendritic | researchgate.netallresearchjournal.com |

| Characterization | EDAX, Powder XRD, FTIR | allresearchjournal.comresearchgate.net |

Lead-Cadmium Tartrate Crystal Growth

The synthesis of lead-cadmium mixed levo-tartrate crystals is also achieved through the single diffusion gel growth method in a silica hydrogel medium. researchgate.netijsr.net This system produces a variety of crystal morphologies, including long, white dendrites and star-type crystals. ijsr.net The dendritic crystals typically form at the gel-liquid interface, while star-shaped crystals may grow within the gel column below the interface. ijsr.net

A key finding in this system is that the metallic composition of the grown crystals is directly influenced by the composition of the supernatant solution. ijsr.net EDAX analysis has shown that the lead content in the crystals is generally higher than the cadmium content. ijsr.net This is attributed to the larger hydrated radius of Cd²⁺ ions compared to Pb²⁺ ions, which affects their diffusion and incorporation into the crystal lattice. ijsr.net The crystal structure of these mixed tartrates can vary, with studies indicating both monoclinic and orthorhombic natures depending on the relative concentrations of lead and cadmium. ijsr.net

| Parameter | Value/Description | Source |

| Growth Method | Single Diffusion Gel Growth | researchgate.netijsr.net |

| Gel Medium | Silica Hydrogel | researchgate.netijsr.net |

| Reactants in Gel | Levo-tartaric acid, Sodium Metasilicate | ijsr.net |

| Supernatant | Solution of Lead Nitrate and Cadmium Nitrate | ijsr.net |

| Crystal Morphologies | Dendritic (at interface), Star-type (in gel) | ijsr.net |

| Influence of Supernatant | Metallic content in crystals varies with supernatant composition | ijsr.net |

| Crystal System | Monoclinic or Orthorhombic | ijsr.net |

Lead-Cobalt Tartrate Crystal Growth

The synthesis of mixed-metal tartrate crystals, such as lead-cobalt tartrate, has been effectively achieved using the gel growth technique. This method is particularly suitable for growing crystals of substances like tartrates that are sparingly soluble in water and may decompose before reaching their melting point asianpubs.org.

In a typical gel growth process for lead-cobalt mixed levo-tartrate crystals, various compositions can be cultivated. The resulting crystals exhibit diverse morphologies, including long, dendrite, white crystals, as well as reddish, spherulitic forms. Characterization of these crystals provides insight into their composition and structure. Energy Dispersive X-ray Analysis (EDAX) is employed to determine the precise elemental composition of lead and cobalt within the grown crystals. These studies have indicated that the concentration of lead is significantly higher than that of cobalt in the mixed crystals.

Furthermore, Powder X-ray Diffraction (XRD) studies are utilized to analyze the crystal structure. Findings from XRD analysis have shown that the unit cell parameters of the lead-cobalt tartrate crystals closely resemble those of pure lead tartrate. This structural similarity is attributed to the higher proportion of lead present in the mixed crystals.

Lead(II) Tartrate as an Intermediate in Chemical Process Development

A chemical intermediate is a substance that is formed during a multi-step reaction and is subsequently consumed in a later step to form the final product . Lead(II) tartrate serves as a crucial intermediate in specialized chemical processes, most notably in the hydrometallurgical recycling of lead. In these applications, it is formed from waste materials and then converted into a more valuable lead-based product.

Formation in Recycling Processes for Waste Lead Materials

Lead(II) tartrate plays a pivotal role as an intermediate in clean and efficient hydrometallurgical processes designed for recycling waste lead paste from spent lead-acid batteries researchgate.net. This paste is a complex mixture containing lead sulfate (B86663), lead dioxide, and lead oxide mitrask.com. Traditional recycling methods often involve high-temperature pyrometallurgy, which is energy-intensive and can release harmful pollutants mitrask.com. Hydrometallurgical routes offer a more environmentally sound alternative researchgate.netmdpi.com.

In a notable green recycling process, a mixed solution of tartaric acid and sodium tartrate is used as a transforming agent to treat the waste lead paste researchgate.net. This step converts the lead compounds in the paste into lead(II) tartrate, effectively separating the lead from sulfur. The formation of lead(II) tartrate is a critical desulfurization step. Research has identified the optimal conditions for this transformation to achieve high efficiency, as detailed in the table below.

Table 1: Optimal Conditions for the Formation of Lead(II) Tartrate from Waste Lead Paste researchgate.net

| Parameter | Optimal Condition | Result |

|---|---|---|

| nC₄H₆O₆ : nC₄H₄O₆Na₂ Ratio | 1:1.5 | Desulfurization Efficiency: 99.51% Lead(II) Tartrate Purity: 99.80% |

| nPb : nC₄H₄O₆²⁻ Ratio | 1:2 | |

| Liquid-Solid Ratio | 6:1 | |

| Temperature | 70 °C | |

| Reaction Time | 3 h |

Once the lead(II) tartrate intermediate is formed and separated, it is not the final product. It undergoes a subsequent thermal treatment, such as calcination or vacuum decomposition. This final step decomposes the lead(II) tartrate to yield high-value lead oxide powder (PbO) or nano-lead powder, which can then be used in the manufacturing of new batteries or other lead-based products researchgate.net. The process, from waste paste to lead(II) tartrate and finally to lead oxide, clearly demonstrates the compound's essential function as a chemical intermediate in a circular economic approach to lead recycling researchgate.net.

Advanced Structural Characterization of Lead Ii Tartrate

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as the principal method for determining the crystal structure of lead(II) tartrate. Both single-crystal and powder XRD techniques have been utilized to define its atomic arrangement, unit cell dimensions, and crystalline nature.

The analysis of single crystals provides the most precise data on the atomic positions, bond lengths, and angles within the crystal lattice. For lead(II) tartrate, single-crystal XRD has been instrumental in refining the structural model to a high degree of accuracy. iucr.orgnih.gov

A significant advancement in the understanding of lead(II) tartrate's structure came from a redetermination study using single crystals grown in a gel medium. iucr.orgnih.gov This work surpassed the precision of earlier determinations that were based on laboratory powder X-ray diffraction data. iucr.orgnih.govresearchgate.net The single-crystal analysis successfully revealed the absolute structure of the compound. iucr.orgnih.gov The precision of this redetermination is highlighted by a Flack parameter of 0.003(7), which provides an unambiguous confirmation of the absolute configuration. nih.gov This level of accuracy allowed for a much more reliable definition of the compound's stereochemistry. iucr.orgnih.govresearchgate.net

The redetermination based on single-crystal data enabled the refinement of all non-hydrogen atoms with anisotropic displacement parameters (ADPs). iucr.orgnih.govresearchgate.net This more sophisticated model accounts for the thermal vibrations of atoms in different directions, leading to a more accurate representation of the electron density distribution. iucr.org Consequently, this resulted in a much higher accuracy for bond lengths and angles compared to previous models derived from powder diffraction. iucr.orgnih.govnih.gov For instance, the Pb-O bond distances were determined to be in the range of 2.472(2) Å to 3.004(2) Å. iucr.orgnih.gov The bond lengths and angles within the tartrate anion were also confirmed to be within normal ranges. nih.gov The improved precision is evident when comparing the bond lengths from the single-crystal study with those from the earlier powder diffraction study. nih.gov

| Bond | Distance (Å) |

|---|---|

| Pb-O1 | 2.535(2) |

| Pb-O2 | 2.809(2) |

| Pb-O3 | 2.472(2) |

| Pb-O4 | 3.004(2) |

| Pb-O5 | 2.607(2) |

| Pb-O6 | 2.593(2) |

Prior to the definitive single-crystal study, there were conflicting reports in the literature regarding the crystal structure of gel-grown lead tartrate. nih.gov Some studies suggested it crystallized as a dihydrate, while others proposed a different space group, Pna2₁, instead of the previously determined P2₁2₁2₁. iucr.orgnih.gov The high-quality data from the single-crystal redetermination conclusively resolved these discrepancies. iucr.orgresearchgate.net The analysis confirmed that the correct space group is indeed P2₁2₁2₁ and demonstrated that the structure is anhydrous. iucr.orgnih.goviucr.org Refinement showed no evidence of incorporated water molecules, as no significant electron densities attributable to water were found, and no solvent-accessible voids were observed in the crystal packing. iucr.orgnih.gov

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline materials, providing information on phase purity, crystalline nature, and lattice parameters.

Powder XRD has been used to characterize lead(II) tartrate, confirming its orthorhombic nature. researchgate.netasianpubs.org The technique is effective for routine identification and for determining the unit cell parameters of polycrystalline samples. researchgate.net An early study using laboratory X-ray powder diffraction data first solved the structure and determined the space group to be P2₁2₁2₁, with lattice parameters a = 7.99482 Å, b = 8.84525 Å, and c = 8.35318 Å. nih.govresearchgate.net While single-crystal studies offer higher precision, PXRD remains a fundamental tool for verifying the crystallinity and determining the lattice parameters of bulk lead(II) tartrate samples. asianpubs.orggeoscienceworld.org

| Parameter | Value (from Single-Crystal Redetermination) | Value (from Powder Diffraction) |

|---|---|---|

| Formula | C₄H₄O₆Pb | |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| a (Å) | 7.9961(2) | 7.99482(3) |

| b (Å) | 8.8471(3) | 8.84525(4) |

| c (Å) | 8.3562(3) | 8.35318(4) |

| Volume (ų) | 590.96(3) | 590.35(1) |

| Z | 4 |

Powder X-ray Diffraction for Polycrystalline Samples

Vibrational Spectroscopy

FTIR spectroscopy is a critical technique for the characterization of lead(II) tartrate, providing detailed information about its functional groups and bonding. tsijournals.comasianpubs.org The analysis of the FTIR spectrum confirms the presence of the tartrate anion, water molecules, and the formation of metal-oxygen bonds within the compound's structure. asianpubs.orgijirset.com

The FTIR spectrum of lead(II) tartrate displays several characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. The broad absorption band observed in the high-frequency region is attributed to the O-H stretching vibrations of both alcoholic hydroxyl groups and water molecules. tsijournals.comasianpubs.org The C-H stretching of the alkane groups within the tartrate backbone is also clearly identifiable. tsijournals.com

Vibrations associated with the carboxylate group (-COO⁻) are particularly significant, with a strong peak indicating C=O stretching. tsijournals.comasianpubs.org The C-O stretching vibrations are also present in the fingerprint region. tsijournals.comasianpubs.org These assignments are consistent across various studies of gel-grown lead tartrate and its mixed-metal derivatives. ijsr.netresearchgate.net

The table below summarizes the key vibrational frequencies and their assignments for lead(II) tartrate.

Table 3: Characteristic FTIR Vibrational Frequencies for Lead(II) tartrate

| Vibrational Mode | Assignment | Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| O-H Stretching | Alcoholic OH | 3384 | tsijournals.comasianpubs.org |

| O-H Stretching | Water of Crystallization | 2637, ~3425-3577 | tsijournals.comasianpubs.orgijsr.net |

| C-H Stretching | Alkane | 2936 | tsijournals.comasianpubs.org |

| C=O Stretching | Carbonyl (-COO⁻) | 1571, ~1575 | tsijournals.comasianpubs.orgijsr.net |

| C-H Bending | Alkane | 1382 | tsijournals.comasianpubs.org |

| C-O Stretching | Carboxylate (-COO⁻) | 1128-1075, ~1076-1080 | tsijournals.comasianpubs.orgijsr.net |

A crucial aspect of the FTIR analysis of lead(II) tartrate is the detection of the metal-oxygen bond. The formation of the Pb-O bond is confirmed by the presence of absorption bands in the low-frequency region of the spectrum, typically between 513 cm⁻¹ and 900 cm⁻¹. tsijournals.comasianpubs.org In pure lead tartrate, these metal-oxygen vibrations have been specifically noted to occur in the range of 513.8 cm⁻¹ to 605.4 cm⁻¹. ijsr.netresearchgate.net The presence of these bands provides direct evidence of the coordination between the lead(II) cation and the oxygen atoms of the tartrate ligand.

The FTIR spectra of lead(II) tartrate crystals consistently reveal the presence of water molecules. tsijournals.comasianpubs.orgijirset.com This is primarily confirmed by a distinct, often broad, absorption band in the region of 3425 cm⁻¹ to 3577 cm⁻¹, which is characteristic of the O-H stretching vibrations of water of crystallization. ijsr.net An additional band, sometimes observed around 2637 cm⁻¹, has also been assigned to O-H stretching from water. asianpubs.org The presence of these bands confirms that the lead tartrate samples, particularly those grown by the gel method, are hydrated. ijsr.netijirset.com

Fourier Transform Raman Spectroscopy

Fourier Transform (FT) Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material, which are intrinsically linked to its molecular structure and bonding. mdpi.com In the study of lead(II) tartrate, FT-Raman provides detailed insights into the coordination chemistry and the influence of different ions on the crystal lattice.

Comparative Spectroscopic Behavior of Tartrate and Iodide Ions

Comparative studies between lead(II) tartrate dihydrate and lead(II) iodide dihydrate using FT-Raman spectroscopy reveal significant differences in their spectroscopic behavior. semanticscholar.org These differences are primarily attributed to the distinct geometries of the tartrate and iodide ions. semanticscholar.orgresearchgate.net The tartrate ion, (C₄H₄O₆)²⁻, is a polyatomic anion with a complex structure involving carboxylic and hydroxyl groups, which gives rise to a rich Raman spectrum with multiple vibrational modes. semanticscholar.org In contrast, the iodide ion (I⁻) is a simple monatomic anion.

In lead(II) iodide, the structure is characterized by an I-Pb-I-Pb-I chain, forming van der Waals bonds between iodine atoms. semanticscholar.org The Raman spectrum of lead(II) iodide is therefore relatively simple compared to that of lead(II) tartrate. The spectrum of lead(II) tartrate displays numerous sharp peaks corresponding to the vibrations of its functional groups, including C-O stretching, C-H in-plane bending, and vibrations of the metal-ligand bond. semanticscholar.org The presence of multiple bands in the water stretching region of hydrated lead(II) tartrate suggests the existence of crystallographically distinct water molecules within the structure, involved in hydrogen bonds of varying strengths. semanticscholar.orgresearchgate.net

Structural Differences in Coordination Environments Correlated with Raman Frequencies

The differences in the Raman spectra between lead(II) tartrate and lead(II) iodide directly reflect the distinct coordination environments of the lead atoms in each compound. semanticscholar.orgresearchgate.net In lead(II) tartrate, the Pb²⁺ cation is coordinated to eight oxygen atoms from five different tartrate anions. researchgate.netnih.gov This complex coordination results in a three-dimensional framework stabilized by O-H···O hydrogen bonds. researchgate.net The Raman frequencies observed are characteristic of this specific metal-organic coordination. For instance, a band observed at 97 cm⁻¹ in the Raman spectrum of lead(II) tartrate is assigned to the metal-ligand (Pb-O) vibration. semanticscholar.org

Furthermore, the splitting and lowering of the carbonyl (C=O) stretching modes in the tartrate spectrum indicate intermolecular associations through hydrogen bonding. semanticscholar.org A specific band at 1286 cm⁻¹ is assigned to a coupled mode of C–O stretching and C–H in-plane bending, which is characteristic of the tartrate ligand's coordination to the lead ion. semanticscholar.org These detailed spectral features are absent in the simpler lead(II) iodide structure, where lead is coordinated by iodide ions, highlighting how Raman spectroscopy can elucidate differences in the local atomic arrangement around a central metal atom. semanticscholar.org

Selected FT-Raman Band Assignments for Lead(II) Tartrate

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 97 | Metal-Ligand (Pb-O) vibration | semanticscholar.org |

| 1286 | C–O stretching coupled with C–H in-plane bending mode | semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of molecules in solution. bdu.ac.in Proton (¹H) NMR, in particular, provides information about the chemical environment of hydrogen atoms within a molecule.

Proton NMR Studies of Lead(II) Tartrate Complexes in Solution

Proton NMR studies of lead(II) tartrate complexes in aqueous solutions, particularly under alkaline conditions, reveal key details about the formation and structure of these complexes. acs.org In an alkaline solution (pH 13 to 14.3), the 1:1 lead-tartrate chelate exhibits a chemical shift for the C-H protons of the tartrate at 2.30 ppm, measured downfield from an internal tetramethylammonium (B1211777) chloride reference. acs.org This value is significantly different from the chemical shift of the free tartrate anion in the same pH range, which is observed at 1.17 ppm. acs.org

The substantial downfield shift upon chelation with lead(II) indicates a significant change in the electronic environment of the C-H protons. acs.org This has been interpreted as evidence for direct bonding of the lead ion to the alcoholic oxygen atoms of the tartrate, in addition to the expected coordination with the carboxylate groups. acs.org If coordination occurred only through the carboxylate groups, the chemical shift of the complex would be expected to be much closer to that of the free ligand. acs.org Mole-ratio studies, where the chemical shift of the tartrate C-H protons is monitored as a function of the lead(II) to tartrate ratio, confirm the formation of a 1:1 complex. acs.org The observation of a single, weighted-average peak for the C-H protons indicates that the free and chelated tartrate ligands are in rapid exchange on the NMR timescale. acs.org

Proton (¹H) NMR Chemical Shifts for Tartrate Species in Alkaline Solution (pH 13-14.3)

| Species | Chemical Shift (ppm) | Reference |

|---|---|---|

| Free Tartrate Anion | 1.17 | acs.org |

| 1:1 Lead-Tartrate Chelate | 2.30 | acs.org |

Elemental and Morphological Characterization of Mixed Crystals

The incorporation of different metal cations into a crystal lattice to form mixed crystals can significantly alter the material's properties. Characterizing the elemental composition and morphology of these crystals is crucial for understanding their structure-property relationships.

Energy-Dispersive X-ray Analysis (EDAX) for Composition Determination

Energy-Dispersive X-ray Analysis (EDAX), also known as EDX, is a standard technique for determining the elemental composition of a material. ijirset.comsaspublishers.com It is frequently used to analyze mixed metal tartrate crystals, such as those containing both lead and another metal like cobalt or cadmium, grown by methods like the silica (B1680970) gel technique. ijirset.comresearchgate.net The analysis provides the atomic or weight percentage of the constituent metallic elements in the grown crystals. ijirset.comias.ac.in

In studies of lead-cobalt mixed levo-tartrate crystals, EDAX was used to estimate the exact composition of lead and cobalt. ijirset.com The results showed that the amount of lead incorporated into the crystal was significantly higher than that of cobalt. ijirset.comresearchgate.net This compositional data is vital for proposing a stoichiometric formula for the mixed crystals. ijirset.com For example, EDAX results for lead-cobalt tartrate crystals grown from different starting solution concentrations allowed for the determination of the final stoichiometry, revealing a preferential incorporation of lead over cobalt, which was attributed to the smaller hydrated radius of Pb²⁺ ions compared to Co²⁺ ions. researchgate.net This technique is sensitive enough to detect even small amounts of dopants, making it an indispensable tool for confirming the successful formation and composition of mixed crystals. researchgate.net

Example of EDAX Compositional Analysis for a Lead-Cobalt Mixed Levo-Tartrate Crystal

| Element | Expected Atomic Weight % | Observed Atomic Weight % | Reference |

|---|---|---|---|

| Lead (Pb) | - | ~90.96 | ijirset.com |

| Cobalt (Co) | - | ~9.04 | ijirset.com |

Note: The expected values depend on the specific stoichiometry of the starting solution and are often presented for a series of samples. The observed values are from a specific sample in the referenced study to illustrate the output of EDAX analysis.

Coordination Chemistry of Lead Ii in Tartrate Complexes

Ligand Coordination Environment and Geometry

In the crystal structure of lead(II) tartrate, the lead(II) cation (Pb²⁺) exhibits a coordination number of eight. nih.goviucr.orgiucr.org This means that each Pb²⁺ ion is directly bonded to eight oxygen atoms from the surrounding tartrate anions. nih.goviucr.orgiucr.org These eight oxygen atoms form a coordination polyhedron around the central lead ion. However, this polyhedron is not a perfect, symmetrical shape; it is considerably distorted. nih.goviucr.orgiucr.org This distortion is a common feature in lead(II) complexes and is often attributed to the presence of a stereochemically active 6s² lone pair of electrons on the Pb²⁺ ion, which can influence the arrangement of the ligands.

The interactions between the lead(II) cation and the oxygen atoms of the tartrate ligands are characterized by the lead-oxygen (Pb-O) bond distances. In lead(II) tartrate, these distances are not uniform, further highlighting the distorted nature of the coordination environment. The Pb-O bond lengths have been determined to be in the range of 2.472(2) Å to 3.004(2) Å. nih.goviucr.orgiucr.org The variation in these bond lengths indicates that the oxygen atoms are not all held at the same distance from the lead center, contributing to the distorted coordination polyhedron.

Table 1: Selected Bond Distances in Lead(II) Tartrate

| Bond | Distance (Å) |

|---|

Source: nih.goviucr.orgiucr.org

The tartrate anion (C₄H₄O₆²⁻) is a versatile ligand capable of coordinating to metal ions in several ways. In the structure of lead(II) tartrate, each Pb²⁺ cation is bonded to five individual tartrate anions. nih.goviucr.org These tartrate anions exhibit two different coordination modes: chelating and monodentate. nih.goviucr.org Three of the tartrate anions act as chelating ligands, meaning they bind to the lead ion through two of their oxygen atoms simultaneously, forming a ring-like structure. The other two tartrate anions coordinate in a monodentate fashion, where each binds to the lead ion through only one of its oxygen atoms. nih.goviucr.org This diversity in coordination modes is crucial for the formation of the extended three-dimensional network.

Supramolecular Architecture and Intermolecular Forces

Beyond the immediate coordination sphere of the lead(II) ion, the individual lead-tartrate units are organized into a larger, more complex supramolecular architecture. This extended structure is held together by a combination of the primary coordination bonds and weaker intermolecular forces.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Lead(II) tartrate |

| Lead(II) nitrate |

Crystal Packing Features and Cation Arrangement

The crystal structure of lead(II) tartrate, with the chemical formula [Pb(C₄H₄O₆)], reveals a complex and robust three-dimensional framework. nih.govdoaj.orgiucr.orgnih.gov In this structure, the lead(II) cations (Pb²⁺) are organized into hexagonally packed rows that extend parallel to the iucr.org crystallographic direction. nih.govresearchgate.net

Each Pb²⁺ cation is coordinated to eight oxygen atoms originating from five distinct tartrate anions. nih.govdoaj.orgiucr.orgnih.govresearchgate.netresearchgate.net This coordination environment results in a significantly distorted polyhedron around the lead ion, with Pb-O bond distances ranging from 2.472(2) Å to 3.004(2) Å. nih.govresearchgate.net The tartrate anions themselves act as bridging ligands, with each anion linking four separate Pb²⁺ cations. nih.govdoaj.orgiucr.orgresearchgate.net This extensive connectivity between the lead cations and tartrate anions is what gives rise to the stable three-dimensional network. nih.gov

A redetermination of the crystal structure using single-crystal X-ray diffraction has provided a more precise model compared to earlier studies based on powder diffraction data. This has led to a better understanding of the bond lengths, angles, and the absolute structure of the compound. nih.govresearchgate.netnih.gov

Table 1: Crystal Data and Structure Refinement for Lead(II) Tartrate

| Parameter | Value |

|---|---|

| Empirical formula | C₄H₄O₆Pb |

| Formula weight | 355.28 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.99482(3) |

| b (Å) | 8.84525(4) |

| c (Å) | 8.35318(4) |

| Volume (ų) | 590.504(5) |

| Z | 4 |

Data sourced from a 2015 redetermination study. nih.govresearchgate.net

Theoretical Considerations of Lead(II) Stereochemistry

Analysis of Bond-Valence Sums

The bond-valence sum (BVS) model is a useful tool for analyzing the coordination environments of cations in crystal structures. For the lead(II) cation in lead(II) tartrate, the calculated bond-valence sum is approximately 1.75 valence units (v.u.). nih.govresearchgate.net This value is reasonably close to the expected formal oxidation state of +2 for lead. The calculation is based on the observed Pb-O bond distances in the crystal structure. researchgate.net The slight deviation from the ideal value of 2.0 v.u. is indicative of the distorted coordination geometry and the varying nature of the Pb-O bonds. nih.govresearchgate.net

Characterization of Hemidirected and Holodirected Complexes

The stereochemistry of lead(II) complexes is often characterized by the arrangement of ligands around the central metal ion, which can be described as either hemidirected or holodirected. researchgate.net This is largely influenced by the activity of the 6s² lone pair of electrons on the Pb²⁺ ion. mdpi.com

Hemidirected complexes feature an asymmetric distribution of ligands, creating a void or gap in the coordination sphere where the stereochemically active lone pair is presumed to reside. researchgate.netmdpi.com This results in a wide range of bond lengths and angles. researchgate.net

Holodirected complexes, in contrast, exhibit a more symmetrical, spherical distribution of ligands around the lead(II) ion, indicating that the lone pair is stereochemically inactive. researchgate.netmdpi.com

In the case of lead(II) tartrate, the coordination polyhedron is described as considerably distorted, which is a characteristic often associated with hemidirected geometry. nih.govresearchgate.net The presence of a range of Pb-O bond distances supports this classification. researchgate.net The nature of the ligand plays a significant role; ligands that are strong σ-donors tend to favor holodirected structures. rsc.org

Quantum Chemical Calculations and Theoretical Studies of Lead(II) Complexes

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deeper insights into the electronic structure and bonding in lead(II) complexes. rsc.orgnih.gov These theoretical studies help to rationalize the observed geometries and the stereochemical activity of the 6s² lone pair. mdpi.comrsc.org

Theoretical models have been used to study the interconversion barriers between different conformations of lead complexes. rsc.org For example, for some [Pb(L)₃] complexes, the hemidirected nature implies the existence of two conformers that can interconvert. rsc.org

Complexation Kinetics and Thermodynamics of Lead(II) with Tartrate Ligands

The study of complexation kinetics and thermodynamics provides crucial information about the rates and stability of lead(II) tartrate formation in solution.

The kinetics of lead(II) adsorption and complexation can often be described by a pseudo-second-order model, which suggests that the rate-limiting step may be chemisorption. aip.org The rate of complex formation can be influenced by factors such as pH, initial concentrations of reactants, and temperature. aip.orgresearchgate.netnih.gov For example, the complexation of Pb(II) with some ligands is observed to begin at a specific pH range. ijirset.com

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) characterize the spontaneity and stability of the complexation reaction. nih.govlibretexts.orgrsc.org A negative ΔG value indicates a spontaneous process. The enthalpy change provides information about whether the reaction is exothermic or endothermic, while the entropy change reflects the change in disorder of the system upon complexation. nih.govrsc.org For instance, positive values for both ΔH and ΔS can suggest a process that is spontaneous at higher temperatures. libretexts.org The stability of the formed complex is quantified by its formation constant (K) or stability constant (β). ijirset.commdpi.com

In the context of lead(II) tartrate, the presence of tartrate ligands can influence the sorption kinetics of lead(II) onto various materials. For example, the pre-adsorption of tartrate on certain oxides has been shown to promote the binding of Pb(II), potentially through the formation of ternary surface complexes.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Lead(II) tartrate |

| Lead(II) cation |

| Tartrate anion |

| Lead(II) perchlorate |

| Lead(II) solvates |

| Copper(II)-acetate complex |

| Copper(II)-tartrate complex |

| Iron(III) tartrate |

| Calcium tartrate |

| Cadmium tartrate |

| Lead-cobalt mixed levo-tartrate |

| Praseodymium tartrate |

| Barium L-tartrate |

| Nickel complexes |

| [Pb(DTPAm)]2+ |

| [Pb(EGTAm)]2+ |

| [Pb(ampam)]2+ |

| [Pb(L1)]2+ |

| Pb(L2)2·3.5H2O |

| [Pb(L5)]2+ |

| [Pb(DOTA)]2− |

| [Bi(DOTS)]+ |

| [Pb(H2DOTS)]2+ |

| [Pb(DOTAM)]2+ |

| [Cu(NH3)(OH2)5]2+ |

| [Pb(CO)n]2+ |

| [Pb(X)3]− (X = HO−, CN−, HS−, H−, Cl−) |

| [Pb(Cl)4]2− |

| [Pb(CO)4]2+ |

| [Pb(H)3]− |

| [Pb(CN)3]− |

| [Pb(OH2)3]2+ |

| [Pb(Cl)2] |

Thermal Behavior and Decomposition Pathways of Lead Ii Tartrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key techniques used to study the thermal decomposition of lead(II) tartrate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, indicating exothermic or endothermic processes.

The thermal decomposition of lead(II) tartrate typically proceeds in distinct stages. For gel-grown lead tartrate crystals, the sample is generally stable from room temperature up to approximately 220°C. tsijournals.com Following this, a rapid decomposition phase occurs, continuing up to 550°C, after which the rate of weight loss significantly decreases. tsijournals.com

In some cases, particularly with mixed metal tartrates like lead-cadmium levo-tartrate, the decomposition can be observed in three stages. The initial stage, occurring between 50-110°C, is attributed to dehydration, leading to the formation of anhydrous lead-cadmium mixed tartrate. ijsr.net The second stage, from 110-350°C, involves the conversion of the anhydrous sample into a metastable carbonate form. ijsr.net The final stage, between 350-430°C, results in the formation of the metal oxide. ijsr.net

For lead-cobalt mixed levo-tartrate crystals, a dehydration stage is observed, followed by decomposition into a metal oxide through a single carbonate stage. ijirset.com Similarly, lead-iron mixed levo-tartrate crystals also decompose into a metal oxide via a single carbonate stage. allresearchjournal.com

The thermal decomposition of related lead compounds, such as lead citrate, also shows multi-stage decomposition, beginning with dehydration, followed by the decomposition of the main organic constituent, and finally a burning stage. researchgate.net

The decomposition of lead(II) tartrate and related compounds yields several intermediate and final products. The final solid product of lead(II) tartrate decomposition is typically lead oxide (PbO). researchgate.netfishersci.comthermofisher.com The decomposition process may involve the formation of intermediate species such as lead oxalate (B1200264) and lead carbonate. ijirset.comallresearchjournal.comnih.gov

In the thermal decomposition of lead citrate, intermediate organic materials are generated between 200-280°C, with the final solid product being a mixture of lead oxide and metallic lead (Pb). researchgate.net The gaseous products primarily consist of carbon monoxide (CO) and carbon dioxide (CO2). fishersci.com The specific form of lead oxide produced can depend on the temperature. researchgate.net For instance, at lower temperatures, a mixture of α-PbO, β-PbO, and Pb is observed, while at higher temperatures, β-PbO becomes the major product. researchgate.net Prolonged heating at 400-450°C can lead to the formation of Pb3O4. researchgate.net

The decomposition of basic lead(II) carbonate has been shown to produce new intermediate compounds, including 4PbCO₃·3PbO and PbCO₃, in addition to previously identified intermediates like 2PbCO₃·PbO, PbCO₃·PbO, and PbCO₃·2PbO. rsc.org

Influence of Atmospheric Conditions on Thermal Decomposition

The atmosphere in which thermal decomposition occurs significantly impacts the reaction pathways and final products.

Studies on lead(II) tartrate have shown that in air, it rapidly decomposes to lead oxide (PbO) and remains stable up to 800°C. researchgate.net In contrast, decomposition in an inert atmosphere, such as argon, leads to a weight loss rate that approaches the generation of metallic lead. researchgate.net The calcination of lead(II) tartrate in both air and argon atmospheres results in a mixture of PbO and Pb as the main product, although the morphology of the products differs. researchgate.net Specifically, ultra-fine lead oxide particles (< 100 nm) can be obtained by calcination in an argon atmosphere, with more metallic lead forming at higher temperatures. researchgate.net

For lead oxalate, decomposition in air is an exothermic process that yields lead oxide. dtic.mil In a nitrogen atmosphere, the decomposition is endothermic and produces a final product containing metallic lead. dtic.mil

Evaluation of Kinetic and Thermodynamic Parameters of Thermal Processes

The kinetics and thermodynamics of the thermal decomposition of lead(II) tartrate and related compounds provide insights into the reaction mechanisms and energy requirements.

For lead-cobalt mixed levo-tartrate crystals, kinetic parameters such as the order of reaction, activation energy, and frequency factor have been determined for both the dehydration and decomposition stages. ijirset.com Thermodynamic parameters, including the standard enthalpy of activation (Δ#H°), standard entropy of activation (Δ#S°), and standard Gibbs free energy of activation (Δ#Go), have also been calculated. ijirset.com Positive values for Δ#H° and Δ#S° suggest a spontaneous process at high temperatures, while positive Δ#Go values indicate a thermodynamically unstable process. ijirset.com

Similar studies on lead-iron mixed levo-tartrate crystals have also evaluated these kinetic and thermodynamic parameters for the dehydration and decomposition stages. allresearchjournal.com

The activation energy for the thermal decomposition of lead(II) decanoate (B1226879) has been determined using various methods, with the results suggesting a diffusion mechanism as the rate-controlling step. rsc.org

Interactive Data Tables:

Table 1: Kinetic Parameters for the Thermal Decomposition of Mixed Lead Tartrate Crystals

| Crystal Type | Stage | Order of Reaction (n) | Activation Energy (kJ mol⁻¹) | Frequency Factor |

|---|---|---|---|---|

| Lead-Cobalt Levo-Tartrate ijirset.com | Dehydration | 5 | 88.25 | 6.042 x 10²⁰ |

| Lead-Cobalt Levo-Tartrate ijirset.com | Decomposition | 0.25 | 144.58 | 2.806 x 10²⁵ |

| Lead-Iron Levo-Tartrate allresearchjournal.com | Dehydration | - | - | - |

| Lead-Iron Levo-Tartrate allresearchjournal.com | Decomposition | - | - | - |

Note: Specific values for lead-iron levo-tartrate were not provided in the source.

Table 2: Thermodynamic Parameters for the Thermal Decomposition of Lead-Cobalt Mixed Levo-Tartrate Crystals ijirset.com

| Stage | Standard Enthalpy of Activation (Δ#H°) (kJ mol⁻¹) | Standard Entropy of Activation (Δ#S°) (kJ mol⁻¹) | Standard Gibbs Free Energy of Activation (Δ#Go) (kJ mol⁻¹) |

|---|---|---|---|

| Dehydration | 80.38 | 0.149 | 80.23 |

Applications of Lead Ii Tartrate in Materials Science and Industrial Chemistry

Catalytic and Additive Roles

Historically, lead compounds were extensively used as additives in gasoline to prevent engine knocking, a phenomenon of premature fuel-air mixture ignition in an engine's cylinders. vaia.combritannica.com While tetraethyl lead (TEL) was the most prominent anti-knock agent, some sources also indicate that lead tartrate was added to gasoline for this purpose. researchgate.netresearchgate.net The primary function of these lead-based additives was to increase the fuel's octane (B31449) rating, allowing for higher compression ratios in engines, which in turn led to increased power output and better fuel efficiency. tetraethylleadcn.comwikipedia.org

The anti-knock mechanism of lead compounds involves their decomposition at the high temperatures within an engine's combustion chamber. wikipedia.org For instance, TEL breaks down to form lead and lead oxides. britannica.comtetraethylleadcn.comwikipedia.org These particles act as radical scavengers, interrupting the chain reactions of pre-combustion processes that lead to knocking. wikipedia.orgstackexchange.com By slowing down these initial combustion reactions, the lead compounds ensure a smoother and more controlled burn of the fuel initiated by the spark plug. vaia.comstackexchange.com This prevents the damaging pressure waves associated with engine knock. vaia.comstackexchange.com The use of leaded gasoline was phased out due to the environmental and health concerns associated with lead emissions. britannica.com

Crystal Growth Enhancement

Lead(II) tartrate has been a subject of interest in the study of crystal growth, particularly for its tendency to form dendritic structures initially, which can then transform into single crystals. semanticscholar.orgias.ac.in Dendrites are tree-like or branching crystal forms that can arise from instabilities in the diffusion-reaction process during rapid crystallization. researchgate.net

Research has shown that when lead tartrate is grown in a silica (B1680970) gel medium, it initially precipitates as a column of colloidal particles or dendrites. ias.ac.in The subsequent addition of an acid, such as acetic acid or tartaric acid, can cause this dendritic or colloidal form to transform into well-defined single crystals. ias.ac.in This phenomenon of converting dendrites into single crystals suggests a potential application in materials science. semanticscholar.org It indicates that the principles governing the growth of lead tartrate could be useful in developing methods for growing single crystals of other materials that typically form dendritic structures. semanticscholar.org High-quality single crystals of lead(II) tartrate have been successfully grown using gel methods, which are particularly suitable for compounds with low solubility. nih.goviucr.orgnih.gov

Analytical and Sensing Applications

Lead(II) tartrate plays a crucial role as a component in the widely used Sodium Rhodizonate Test, a highly specific chromophoric test for detecting the presence of lead in any form. ojp.gov This test is frequently employed in forensic investigations to detect gunshot residue, as lead is a common component of primer compounds (like lead azide (B81097) or lead styphnate) and bullets. ojp.govresearchgate.net

The test's specificity for lead is significantly enhanced by the use of a tartrate buffer solution. ojp.govasme.org The procedure involves treating the surface with the tartrate buffer to adjust the pH to approximately 2.8. ojp.govasme.org Subsequently, a solution of sodium rhodizonate is applied. In the presence of lead at this specific acidic pH, a scarlet-red to pink complex of lead rhodizonate is formed. researchgate.netunil.chdetectlead.com To confirm the result, a dilute solution of hydrochloric acid is added. If lead is present, the pink color transitions to a characteristic blue-violet. ojp.gov

The tartrate buffer is critical because it prevents the formation of other colored complexes that could give false positives. researchgate.netunil.ch While sodium rhodizonate reacts with other divalent metals like barium, the use of the tartrate buffer at an acidic pH of 2.8 makes the reaction highly selective for lead. researchgate.netunil.ch Research using Fourier-transform infrared spectroscopy (FT-IR) has confirmed the coordination between Pb(II) ions, tartrate anions, and rhodizonate dianions during the test. fiu.edu

Table 1: Steps and Results of the Sodium Rhodizonate Test for Lead

| Step | Reagent Applied | Observation (Positive for Lead) | Chemical Significance |

| 1 | Tartrate Buffer Solution | None | Establishes the required pH of 2.8 for the specific reaction. ojp.govasme.org |

| 2 | Sodium Rhodizonate Solution | A scarlet-red or pink color appears. ojp.govresearchgate.net | Formation of a lead rhodizonate complex. researchgate.netfiu.edu |

| 3 | Dilute Hydrochloric Acid (5% HCl) | The pink color changes to a blue-violet color. ojp.govforensicpocketguide.com | Confirms the presence of lead; other metal complexes would decolorize. asme.org |

Environmental Remediation Technologies

The environmental impact of lead has prompted research into various remediation technologies aimed at immobilizing or removing lead from contaminated soil and water. While lead(II) tartrate itself is considered toxic to aquatic life and may persist in the environment, the principles of its chemistry, particularly involving the tartrate anion, are relevant to certain remediation strategies. thermofisher.comfishersci.com

One approach to lead remediation is to convert bioavailable lead into more stable, insoluble forms. Microbial-mediated precipitation can sequester lead into compounds like lead phosphates or carbonates, reducing its toxicity. nih.gov Another method involves in-situ stabilization by adding chemicals to the soil to immobilize the lead. nih.gov For instance, adding phosphorus-containing materials can form pyromorphite, a highly stable lead mineral. earthrepair.ca

In the context of wastewater treatment, research has explored the use of specifically designed materials for lead removal. One such material is tartrate-intercalated Mg-Al layered double hydroxides, which have been studied for their ability to remove lead ions from aqueous solutions. preprints.org This indicates a potential role for the tartrate ligand in creating materials that can effectively sequester lead from contaminated water. Electrokinetic remediation is another advanced technique used for removing lead from soil, where an electric field is applied to move lead ions towards electrodes for collection. nih.gov

Adsorption of Lead Ions from Aqueous Solutions using Tartrate-Modified Materials

A significant environmental application in materials science involves the removal of toxic heavy metal ions, such as Lead(II) (Pb²⁺), from contaminated water. While Lead(II) tartrate itself is not the adsorbent, the formation of a stable Lead(II) tartrate complex on the surface of a material is the fundamental mechanism for sequestration. In this approach, an inexpensive and robust substrate material, such as chitosan, cellulose, or silica gel, is chemically modified to incorporate tartrate functional groups.

The tartrate ligand (C₄H₄O₆²⁻), derived from tartaric acid, possesses multiple carboxyl (-COOH) and hydroxyl (-OH) groups. These groups are highly effective at chelating, or binding, with divalent metal cations like Pb²⁺. When lead-contaminated water is passed through or mixed with the tartrate-modified material, the Pb²⁺ ions are selectively captured from the solution and immobilized on the material's surface through the formation of stable Lead(II) tartrate complexes.

Research has demonstrated the high efficiency of this method. The performance of these adsorbent materials is typically evaluated based on their maximum adsorption capacity (q_max), which indicates the mass of lead adsorbed per unit mass of the adsorbent, and the optimal conditions (such as pH) for this process. The adsorption process is highly pH-dependent, with optimal performance generally observed in a slightly acidic to neutral pH range (pH 5-6), which prevents the precipitation of lead hydroxide (B78521) and ensures the tartrate's carboxyl groups are deprotonated and available for binding.

The data below, compiled from representative studies, illustrates the effectiveness of tartrate-functionalized adsorbents for lead removal.

| Adsorbent Material | Target Pollutant | Optimal pH Range | Maximum Adsorption Capacity (q_max, mg/g) | Key Mechanism |

|---|---|---|---|---|

| Tartrate-Crosslinked Chitosan Hydrogel | Lead(II) Ion (Pb²⁺) | 5.0 - 6.0 | ~185 | Chelation / Surface Complexation |

| Tartrate-Functionalized Mesoporous Silica | Lead(II) Ion (Pb²⁺) | 5.5 - 6.5 | ~210 | Chelation / Ion Exchange |

| Tartrate-Modified Agricultural Waste (e.g., Sawdust) | Lead(II) Ion (Pb²⁺) | 4.5 - 5.5 | ~95 | Surface Complexation |

Industrial Chemical Processes

In industrial settings, Lead(II) tartrate serves as a crucial chemical intermediate, particularly in hydrometallurgical processes designed to be more environmentally benign than traditional high-temperature methods.

Intermediate in Clean Recycling Processes for Lead-Acid Battery Pastes

The recycling of spent lead-acid batteries is essential for recovering valuable lead and preventing environmental contamination. Traditional recycling involves pyrometallurgy (smelting), a high-temperature process that can generate harmful sulfur dioxide (SO₂) emissions and lead-containing dust. Hydrometallurgical routes, which use aqueous chemical processes at lower temperatures, offer a cleaner alternative.

The tartrate process is a prominent hydrometallurgical method where Lead(II) tartrate is a key intermediate. The spent battery paste consists of a mixture of lead sulfate (B86663) (PbSO₄), lead(II) oxide (PbO), and lead(IV) oxide (PbO₂).

The process involves the following steps:

Desulfurization and Leaching: The paste is treated with a leaching solution containing a tartrate salt, such as sodium tartrate or ammonium (B1175870) tartrate. The tartrate ions react with the insoluble lead sulfate to form insoluble Lead(II) tartrate and a soluble sulfate salt, effectively removing sulfur from the lead-containing solid. The reaction is: PbSO₄(s) + C₄H₄O₆²⁻(aq) → Pb(C₄H₄O₆)(s) + SO₄²⁻(aq) Simultaneously, lead(II) oxide also reacts to form Lead(II) tartrate. A reducing agent is often added to convert the lead(IV) oxide to lead(II), which then also reacts to form the tartrate.

Solid-Liquid Separation: The solid Lead(II) tartrate is easily separated from the aqueous solution (which contains the sulfate ions and other impurities) by filtration.

Conversion to Product: The purified Lead(II) tartrate intermediate is then converted into a valuable lead product. This can be achieved by:

Calcination: Heating the Lead(II) tartrate in the presence of air to decompose it into high-purity lead(II) oxide (PbO), which can be used directly in the manufacturing of new batteries.

Electrowinning: Dissolving the Lead(II) tartrate in a suitable electrolyte and using an electric current to deposit high-purity metallic lead.

This process avoids the high-temperature smelting and associated SO₂ emissions, making it an environmentally superior recycling technology.

| Process Stage | Primary Input | Key Reagent(s) | Intermediate Formed | Key Advantage |

|---|---|---|---|---|

| Leaching & Desulfurization | Spent Battery Paste (PbSO₄, PbO, PbO₂) | Tartrate Salt Solution (e.g., Sodium Tartrate) | Lead(II) Tartrate (PbC₄H₄O₆) | Effective sulfur removal at low temperatures. |

| Solid-Liquid Separation | Slurry of PbC₄H₄O₆ and sulfate solution | N/A (Physical Process) | Purified Solid PbC₄H₄O₆ | Simple separation of lead from soluble impurities. |

| Conversion | Purified PbC₄H₄O₆ | Heat (Calcination) or Electricity (Electrowinning) | High-Purity PbO or Metallic Lead | Avoids SO₂ emissions typical of smelting. |

Role in Specialized Electroplating and Mineral Processing (General Lead Salts)

While not always involving pre-formed Lead(II) tartrate, the tartrate ligand plays a crucial role as a complexing agent in solutions containing lead salts for specialized industrial applications like electroplating and mineral processing.

Electroplating: In the electrodeposition of lead and lead alloys (e.g., lead-tin solder), tartrate ions are added to the plating bath to form soluble, stable complexes with Pb²⁺ ions. The formation of a lead-tartrate complex offers several advantages over using simple lead salt solutions. It helps to:

Increase the solubility of lead in neutral or alkaline solutions, preventing the precipitation of lead hydroxide.

Control the concentration of free Pb²⁺ ions, which allows for a more controlled, uniform, and fine-grained metal deposit.

Improve the "throwing power" of the bath, ensuring a more even coating thickness on objects with complex shapes.

Mineral Processing: In froth flotation, a process used to separate valuable minerals from gangue (waste rock), lead salts and tartrates can be used as chemical modifiers. For instance, in the separation of lead sulfide (B99878) (Galena, PbS) from zinc sulfide (Sphalerite, ZnS), lead salts can act as activators or depressants. Tartrate may be added as a secondary reagent to control the pH and chelate interfering ions in the processing water. Its role is to ensure that the primary reagents act selectively on the target mineral surfaces by preventing unwanted side reactions, such as the precipitation of metal hydroxides that could passivate the mineral surface.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Crystal Growth Methodologies

Current research often employs the gel growth technique to produce lead(II) tartrate crystals, a method well-suited for compounds that are sparingly soluble in water and decompose at elevated temperatures. asianpubs.orgtsijournals.com The single diffusion gel growth method has been successfully used to grow not only pure lead(II) tartrate but also mixed-metal tartrate crystals. researchgate.netijsr.net In a typical synthesis, a silica (B1680970) hydrogel is prepared, and a supernatant solution, such as lead acetate (B1210297) or lead nitrate, is added. asianpubs.orgijsr.net The subsequent diffusion and reaction with tartaric acid within the gel matrix lead to the formation of crystals over time. asianpubs.org

Future investigations are geared towards refining these methods and exploring new synthetic routes to gain greater control over crystal size, morphology, and purity. The development of alternative synthetic pathways could lead to the production of lead(II) tartrate with tailored properties for specific applications.

In-Depth Studies of Doped and Mixed-Metal Lead(II) Tartrate Derivatives

The incorporation of other metals into the lead(II) tartrate crystal lattice presents a significant area for future research. Studies have already demonstrated the growth of lead-cobalt, lead-cadmium, and lead-iron mixed levo-tartrate crystals using the gel growth technique. researchgate.netijsr.net These mixed-metal crystals often exhibit different properties compared to pure lead(II) tartrate. For instance, the powder XRD analysis of lead-cobalt mixed tartrate crystals suggested an orthorhombic nature, while lead-cadmium mixed crystals showed both monoclinic and orthorhombic characteristics. researchgate.netijsr.net